molecular formula C25H56NO4P B12582916 dihydrogen phosphate;methyl(trioctyl)azanium CAS No. 627940-62-9

dihydrogen phosphate;methyl(trioctyl)azanium

Cat. No.: B12582916
CAS No.: 627940-62-9
M. Wt: 465.7 g/mol
InChI Key: YWQJFWMAODOHMQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen phosphate;methyl(trioctyl)azanium typically involves the reaction of methyl(trioctyl)ammonium chloride with a dihydrogen phosphate salt. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:

[ \text{(C₈H₁₇)₃NCH₃Cl} + \text{KH₂PO₄} \rightarrow \text{(C₈H₁₇)₃NCH₃H₂PO₄} + \text{KCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Dihydrogen phosphate;methyl(trioctyl)azanium can undergo various chemical reactions, including:

    Oxidation: The dihydrogen phosphate anion can be oxidized to form phosphate.

    Reduction: The compound can participate in reduction reactions, although this is less common.

    Substitution: The methyl(trioctyl)azanium cation can undergo substitution reactions, where one of the alkyl groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Alkyl halides or other alkylating agents can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphate ions.

    Reduction: Reduced forms of the compound, depending on the specific reaction.

    Substitution: New quaternary ammonium compounds with different alkyl groups.

Scientific Research Applications

Phase Transfer Catalysis

Overview:
Dihydrogen phosphate; methyl(trioctyl)azanium functions effectively as a phase transfer catalyst (PTC). PTCs facilitate the transfer of ions between immiscible phases, enhancing reaction rates and yields in organic synthesis.

Mechanism:
The compound allows for the exchange of anions, such as dihydrogen phosphate, into an organic phase, where they can react more readily. This is particularly beneficial when the desired anion is not easily soluble in the organic solvent used in reactions .

Case Study:
In a study involving the extraction of metals from aqueous solutions, the use of quaternary ammonium salts as PTCs demonstrated significant improvements in metal recovery rates. The dihydrogen phosphate form was shown to be more efficient than chloride-based PTCs due to its higher reactivity and better solubility profiles in organic solvents .

Hydrometallurgical Applications

Overview:
The compound is utilized in hydrometallurgy for metal recovery processes, where it acts as an extractant for various metal ions from aqueous solutions.

Applications:

  • Metal Extraction: Dihydrogen phosphate; methyl(trioctyl)azanium can selectively extract valuable metals such as gold and palladium from their ores.
  • Efficiency: The efficiency of extraction processes is enhanced due to the compound's ability to form stable complexes with metal ions .

Data Table: Metal Recovery Efficiency

Metal IonRecovery MethodEfficiency (%)
Gold (Au)Using dihydrogen phosphate95
Palladium (Pd)Using dihydrogen phosphate90
Copper (Cu)Traditional methods75

Biological Applications

Overview:
In biological contexts, dihydrogen phosphate; methyl(trioctyl)azanium has been studied for its role in protein interactions and cellular processes.

Impact on Protein Amyloidogenesis:
Research indicates that ionic liquids, including derivatives of this compound, can influence protein aggregation behaviors. Some ionic liquids promote amyloid formation while others inhibit it, suggesting potential therapeutic applications in diseases like Alzheimer's .

Case Study:
A study examined the effect of various ionic liquids on bovine serum albumin (BSA) aggregation. The results showed that specific concentrations of dihydrogen phosphate; methyl(trioctyl)azanium could stabilize BSA against thermal denaturation, indicating its potential use in pharmaceutical formulations .

Summary and Future Directions

Dihydrogen phosphate; methyl(trioctyl)azanium is a versatile compound with significant applications across various scientific domains. Its effectiveness as a phase transfer catalyst enhances chemical reactions, while its utility in hydrometallurgy supports efficient metal recovery processes. Additionally, its influence on biological systems opens avenues for research into therapeutic applications.

Future research may focus on:

  • Optimizing extraction processes using this compound for rare metals.
  • Investigating its full potential in biomedicine and drug formulation.
  • Exploring environmental applications related to pollutant extraction and remediation.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;methyl(trioctyl)azanium involves its ability to facilitate the transfer of ions between different phases. The methyl(trioctyl)azanium cation acts as a carrier, allowing the dihydrogen phosphate anion to move across phase boundaries. This property is particularly useful in phase transfer catalysis, where the compound enhances the reactivity of reactants by bringing them into closer proximity .

Comparison with Similar Compounds

Similar Compounds

    Dihydrogen phosphate;tetraoctylammonium: Similar in structure but with a different quaternary ammonium cation.

    Dihydrogen phosphate;tetramethylammonium: Contains a smaller quaternary ammonium cation.

    Dihydrogen phosphate;benzyltriethylammonium: Features a benzyl group in the quaternary ammonium cation.

Uniqueness

Dihydrogen phosphate;methyl(trioctyl)azanium is unique due to its combination of a relatively large quaternary ammonium cation with the dihydrogen phosphate anion. This combination provides specific properties, such as enhanced solubility in organic solvents and improved phase transfer capabilities, making it particularly useful in various chemical processes .

Biological Activity

Dihydrogen phosphate; methyl(trioctyl)azanium, commonly referred to as a type of ionic liquid (IL), is a compound that has garnered attention for its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicity, and potential therapeutic applications.

Structure and Properties

Chemical Structure : The compound consists of a methyl(trioctyl)azanium cation paired with a dihydrogen phosphate anion. The large alkyl groups in the cation contribute to its hydrophobic character, while the phosphate group provides polar characteristics.

Physical Properties : Ionic liquids like this compound are characterized by low vapor pressure, high thermal stability, and tunable solubility, making them suitable for various applications in biochemistry and pharmacology.

1. Toxicity Studies

Research has indicated that the toxicity of ionic liquids can vary significantly based on their structural components. In particular, studies have shown that the presence of longer alkyl chains in the cation can enhance toxicity due to increased hydrophobic interactions with cellular membranes .

  • Case Study : A study assessing the toxicity of various ILs found that those with longer alkyl chains exhibited lower EC50 values (effective concentration for 50% inhibition) in aquatic organisms such as A. fischeri, indicating higher toxicity levels . For instance, methyl(trioctyl)azanium's long hydrophobic chains may lead to significant membrane disruption in microbial cells.

2. Antimicrobial Activity

Ionic liquids have been noted for their antimicrobial properties. Dihydrogen phosphate; methyl(trioctyl)azanium has shown potential against various pathogens due to its ability to disrupt microbial cell membranes.

  • Research Findings : A study highlighted that certain phosphonium-based ionic liquids demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism is primarily attributed to the interaction of the hydrophobic cation with lipid bilayers, leading to membrane destabilization.

3. Biocatalytic Applications

Ionic liquids are increasingly being explored as solvents for biocatalysis due to their ability to stabilize enzymes and improve reaction yields without significant toxicity at low concentrations.

  • Case Study : Research on C. butyricum demonstrated that certain ILs could enhance the production of valuable metabolites while maintaining cell viability . This suggests that dihydrogen phosphate; methyl(trioctyl)azanium could be utilized in biocatalytic processes where enzyme stability is critical.

Data Table: Toxicity and Antimicrobial Activity

CompoundEC50 (mg/L)Target OrganismActivity Type
Dihydrogen phosphate; methyl(trioctyl)azanium45.3A. fischeriToxicity
[C4MIM][Cl]164E. coliAntimicrobial
[P6,6,6,14][HSO4]50S. aureusAntimicrobial
[C2MIM][Ac]837Vibrio choleraAntimicrobial

The biological activity of dihydrogen phosphate; methyl(trioctyl)azanium can be explained through several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the cation allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
  • Protein Interaction : Ionic liquids can interact with proteins, causing conformational changes that may lead to enzyme deactivation or altered metabolic pathways .

Properties

CAS No.

627940-62-9

Molecular Formula

C25H56NO4P

Molecular Weight

465.7 g/mol

IUPAC Name

dihydrogen phosphate;methyl(trioctyl)azanium

InChI

InChI=1S/C25H54N.H3O4P/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

YWQJFWMAODOHMQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OP(=O)(O)[O-]

Origin of Product

United States

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